Benzadox (CAS 5251-93-4), chemically defined as (benzamidooxy)acetic acid, is a specialized biochemical tool and reference standard primarily utilized in plant physiology and enzymology . Originally developed as an amide herbicide, its modern procurement value lies in its role as a targeted inhibitor of C4 photosynthesis, specifically acting as a competitive inhibitor of alanine aminotransferase [1]. Unlike generic transaminase inhibitors, Benzadox offers a distinct metabolic footprint, making it essential for researchers mapping carbon and nitrogen fluxes in NAD-malic enzyme type C4 species[1]. It is available as a pale yellow to off-white solid free acid, which requires specific solvent handling (e.g., methanol or controlled pH buffers) compared to its highly water-soluble ammonium salt counterpart .
Substituting Benzadox with broad-spectrum analogs like aminooxyacetic acid (AOA) or its own crude salt form (Benzadox-ammonium) fundamentally compromises experimental integrity [1]. While AOA acts as a universal pyridoxal phosphate antagonist that shuts down all plant transaminases, Benzadox provides a more selective competitive inhibition profile against alanine aminotransferase, preventing total off-target enzymatic collapse [2]. Furthermore, substituting the highly purified free acid (CAS 5251-93-4) with Benzadox-ammonium introduces exogenous ammonium ions into the system [3]. In sensitive nitrogen metabolism assays or transaminase tracking studies, this equimolar ammonium contamination severely confounds data, making the specific procurement of the free acid form necessary for precise biochemical modeling[3].
Benzadox demonstrates a highly specific inhibition profile, acting as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate at concentrations of 5 mM [1]. In contrast, its structural analog aminooxyacetic acid (AOA) is a non-specific inhibitor of all tested plant transaminases [2]. This specificity allows Benzadox to target the C4 pathway without the universal enzymatic shutdown caused by AOA[1].
| Evidence Dimension | Transaminase inhibition specificity |
| Target Compound Data | Selective competitive inhibition of alanine aminotransferase at 5 mM. |
| Comparator Or Baseline | Aminooxyacetic acid (AOA): Non-specific inhibition of all plant transaminases. |
| Quantified Difference | Restriction of primary inhibition to alanine/aspartate aminotransferases vs. universal pyridoxal phosphate antagonism. |
| Conditions | In vitro enzyme assays using partially purified alanine aminotransferase. |
Procurement of Benzadox enables targeted metabolic disruption in C4 photosynthesis models without the complete off-target enzymatic shutdown caused by generic AOA.
Application of Benzadox to NAD-malic enzyme type C4 species (e.g., Panicum miliaceum) results in a highly reproducible shift in metabolic pool sizes [1]. Within one hour of treatment, aspartate levels increase two-fold, while the levels of pyruvate, alanine, oxaloacetate, and malate concurrently decrease[1]. This provides a distinct, quantifiable baseline shift compared to untreated controls.
| Evidence Dimension | Metabolic pool sizes (Aspartate vs. Pyruvate/Malate) |
| Target Compound Data | 2-fold increase in aspartate; significant decrease in pyruvate, alanine, and malate. |
| Comparator Or Baseline | Untreated Panicum miliaceum: Normal baseline metabolite distribution. |
| Quantified Difference | >200% shift in aspartate accumulation relative to baseline within 1 hour. |
| Conditions | In vivo treatment of Panicum miliaceum leaves. |
Provides a highly reproducible, quantifiable metabolic footprint necessary for validating assays in plant biochemistry and herbicide discovery.
Benzadox is procured as a free acid (CAS 5251-93-4), which is critical for nitrogen-sensitive assays. The commercial herbicide formulation, Benzadox-ammonium (CAS 5251-79-6), introduces equimolar amounts of ammonium ions upon dissolution [1]. By utilizing the free acid, researchers eliminate 100% of this exogenous nitrogen contamination, ensuring that observed changes in amino acid pools are strictly due to enzyme inhibition rather than ammonium assimilation [2].
| Evidence Dimension | Exogenous ammonium ion introduction |
| Target Compound Data | Benzadox (Free Acid): 0 moles of NH4+ per mole of inhibitor. |
| Comparator Or Baseline | Benzadox-ammonium: 1 mole of NH4+ per mole of inhibitor. |
| Quantified Difference | Elimination of 100% of exogenous ammonium contamination. |
| Conditions | Aqueous or mixed-solvent assay reconstitution. |
Procuring the free acid is critical for nitrogen-tracking assays where ammonium from the salt form would confound transaminase and nitrogen assimilation data.
The molecular structure of Benzadox features a benzamidooxy linkage that requires strict control of temperature and pH to prevent hydrolysis [1]. Unlike simple aliphatic carboxylic acids, improper dissolution of Benzadox in highly basic or unbuffered aqueous solutions can cleave the oxyacetic acid moiety, degrading the active compound [1]. Consequently, it is typically reconstituted in methanol or tightly controlled buffers (pKa ~2.75) to maintain structural integrity prior to assay introduction .
| Evidence Dimension | Hydrolytic stability of the active linkage |
| Target Compound Data | Requires strict pH/temperature control to prevent benzamidooxy linkage cleavage. |
| Comparator Or Baseline | Simple aliphatic carboxylic acids: High stability in standard aqueous solutions. |
| Quantified Difference | Higher susceptibility to nucleophilic attack requiring specific solvent (e.g., methanol) handling. |
| Conditions | Reconstitution and storage of stock solutions. |
Dictates strict procurement and handling protocols, requiring reconstitution in controlled buffers or organic solvents rather than unbuffered aqueous solutions to prevent degradation.
Because Benzadox induces a quantifiable two-fold increase in aspartate while depleting pyruvate and malate, it is a highly specific reference inhibitor for mapping carbon and nitrogen fluxes in NAD-malic enzyme type C4 species [1]. It is specifically chosen over broad-spectrum inhibitors to isolate the role of alanine aminotransferase in these pathways.
In assays tracking amino acid biosynthesis, the free acid form of Benzadox (CAS 5251-93-4) is procured to ensure zero exogenous ammonium contamination [2]. This provides a strict nitrogen baseline compared to the historical Benzadox-ammonium salt for precise in vitro enzymology where nitrogen inputs must remain strictly controlled.
As a well-characterized competitive inhibitor of alanine aminotransferase, Benzadox serves as an essential positive control in the discovery and screening of novel herbicidal compounds targeting plant nitrogen metabolism[1]. Its strict handling requirements (e.g., methanol reconstitution to prevent hydrolysis) provide a benchmark for evaluating the stability of new benzamidooxy analogs [3].
Irritant